REACTION_CXSMILES
|
[CH2:1]([N:4]1[C:13](=[O:14])[C:12]2[NH:11][C:10]([CH3:15])=[N:9][C:8]=2[N:7]([CH2:16][CH2:17][CH2:18][CH3:19])[C:5]1=[O:6])[CH:2]=[CH2:3]>C(O)C.[Pd]>[CH2:1]([N:4]1[C:13](=[O:14])[C:12]2[NH:11][C:10]([CH3:15])=[N:9][C:8]=2[N:7]([CH2:16][CH2:17][CH2:18][CH3:19])[C:5]1=[O:6])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N1C(=O)N(C=2N=C(NC2C1=O)C)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrogenation is carried out at ambient temperature until the consumption of hydrogen
|
Type
|
CUSTOM
|
Details
|
is over (approximately 1 hour)
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
TEMPERATURE
|
Details
|
under heat
|
Type
|
WASH
|
Details
|
the precipitate is washed with ethanol
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated from the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C(=O)N(C=2N=C(NC2C1=O)C)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |